molecular formula C9H14O2 B012555 4-Oxo-2-nonenal CAS No. 103560-62-9

4-Oxo-2-nonenal

Cat. No. B012555
M. Wt: 154.21 g/mol
InChI Key: SEPPVOUBHWNCAW-FNORWQNLSA-N
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Description

Synthesis Analysis

ONE is produced via lipid peroxidation, with specific pathways involving the decomposition of hydroperoxy fatty acids in the presence of transition metals like iron (Fe(II)). The breakdown of 13-[S-(Z,E)]-9, 11-hydroperoxyoctadecadienoic acid, for instance, results in the formation of ONE among other aldehydes. Synthetic approaches for ONE include the Wittig and Horner-Wardsworth-Emmons reactions, offering a controlled method to generate this compound for research purposes (Kurangi et al., 2006).

Molecular Structure Analysis

ONE is characterized by its alpha,beta-unsaturated aldehyde structure, which is crucial for its reactivity. The compound has been shown to undergo various chemical transformations, including Michael addition and Schiff base formation, leading to the generation of complex products such as pyrrolo[2,1-b][1,3]oxazines when reacting with specific amino groups in proteins.

Chemical Reactions and Properties

ONE exhibits a broad range of reactivities, including adduct formation with lysine residues in proteins, oxidative decarboxylation of amino acids, and cross-linking of nucleophiles. Its reactions can lead to significant modifications of biological molecules, affecting their structure and function. For example, ONE mediates the formation of Schiff base intermediates, leading to advanced glycation end products that have been implicated in various diseases (Lee et al., 2008).

Physical Properties Analysis

The physical properties of ONE, including its solubility, boiling point, and reactivity, are influenced by its molecular structure. The compound's highly reactive aldehyde group makes it soluble in organic solvents and capable of participating in a wide range of chemical reactions, contributing to its role in cellular damage and pathophysiology.

Chemical Properties Analysis

ONE's chemical properties, particularly its reactivity towards nucleophiles, underscore its potential for inducing cellular damage. It reacts with proteins, DNA, and other macromolecules, leading to modifications that can disrupt normal cellular functions. The formation of ONE-protein adducts, for example, can alter enzymatic activities, signal transduction pathways, and gene expression, highlighting the compound's significant biological impact (Amarnath et al., 2015).

Scientific Research Applications

Specific Scientific Field

Neurobiology

Summary of the Application

4-Oxo-2-nonenal (ONE) and agitation can induce aggregation of α-Synuclein and phosphorylated α-Synuclein, which are associated with the pathogenesis of Parkinson’s disease and other synucleinopathies .

Methods of Application or Experimental Procedures

The study characterized ONE-induced wild-type (WT) α-syn aggregates (OW), ONE-induced phosphorylated α-syn (p-α-syn) aggregates (OP), agitation-induced α-syn preformed fibrils (PFF), and agitation-induced p-α-syn preformed fibrils (pPFF). The characteristics of these aggregates were studied using Thioflavin T (ThT) dying, Transmission electron microscopy, and proteinase K treatment .

Results or Outcomes

The study found that OW and OP had fewer fibrils than the PFF and pPFF. Aggregation of p-α-syn was significantly faster than WT α-syn. Furthermore, OW and OP were more sodium dodecyl sulfate-stable and proteinase K-resistant, suggesting greater stability and compactness, while aggregates of PFF and pPFF were more sensitive to proteinase K treatment .

Application in Chemoproteomics

Specific Scientific Field

Chemoproteomics

Summary of the Application

4-Oxo-2-nonenal (ONE) derived from lipid peroxidation modifies nucleophiles and transduces redox signaling by its reactions with proteins .

Methods of Application or Experimental Procedures

The study used a quantitative chemoproteomic analysis of protein adduction by ONE in cells, in which the cellular target profile of ONE is mimicked by its alkynyl surrogate .

Results or Outcomes

The analyses reveal four types of ONE-derived modifications in cells, including ketoamide and Schiff-base adducts to lysine, Michael adducts to cysteine, and a novel pyrrole adduct to cysteine. ONE-derived adducts co-localize and exhibit crosstalk with many histone marks and redox sensitive sites. All four types of modifications derived from ONE can be reversed site-specifically in cells .

Application in Biomedical Research

Specific Scientific Field

Biomedical Research

Summary of the Application

4-Oxo-2-nonenal (ONE) and agitation can induce aggregation of α-Synuclein and phosphorylated α-Synuclein, which are associated with the pathogenesis of Parkinson’s disease and other synucleinopathies .

Methods of Application or Experimental Procedures

The study characterized ONE-induced wild-type (WT) α-syn aggregates (OW), ONE-induced phosphorylated α-syn (p-α-syn) aggregates (OP), agitation-induced α-syn preformed fibrils (PFF), and agitation-induced p-α-syn preformed fibrils (pPFF). The characteristics of these aggregates were studied using Thioflavin T (ThT) dying, Transmission electron microscopy, and proteinase K treatment .

Results or Outcomes

The study found that OW and OP had fewer fibrils than the PFF and pPFF. Aggregation of p-α-syn was significantly faster than WT α-syn. Furthermore, OW and OP were more sodium dodecyl sulfate-stable and proteinase K-resistant, suggesting greater stability and compactness, while aggregates of PFF and pPFF were more sensitive to proteinase K treatment .

Application in Food Science

Specific Scientific Field

Food Science

Summary of the Application

4-Oxo-2-nonenal (4-ONE) is a highly reactive and cytotoxic oxidation byproduct. In this study, the impact of 4-ONE induced protein degradation on fresh and gastric digested bovine skeletal muscle protein was investigated .

Methods of Application or Experimental Procedures

The study investigated the natural formation of 4-ONE in fresh muscle protein and its effects on the protein after gastric digestion .

Results or Outcomes

The results showed that 4-ONE naturally forms in fresh muscle protein .

Application in Cellular Pathology

Specific Scientific Field

Cellular Pathology

Summary of the Application

4-Oxo-2-nonenal (ONE) and agitation can induce aggregation of α-Synuclein and phosphorylated α-Synuclein, which are associated with the pathogenesis of Parkinson’s disease and other synucleinopathies .

Methods of Application or Experimental Procedures

The study characterized ONE-induced wild-type (WT) α-syn aggregates (OW), ONE-induced phosphorylated α-syn (p-α-syn) aggregates (OP), agitation-induced α-syn preformed fibrils (PFF), and agitation-induced p-α-syn preformed fibrils (pPFF). The characteristics of these aggregates were studied using Thioflavin T (ThT) dying, Transmission electron microscopy, and proteinase K treatment .

Results or Outcomes

The study found that OW and OP had fewer fibrils than the PFF and pPFF. Aggregation of p-α-syn was significantly faster than WT α-syn. Furthermore, OW and OP were more sodium dodecyl sulfate-stable and proteinase K-resistant, suggesting greater stability and compactness, while aggregates of PFF and pPFF were more sensitive to proteinase K treatment .

Application in Lipid Peroxidation

Specific Scientific Field

Lipid Peroxidation

Summary of the Application

4-Oxo-2-nonenal (4-ONE) is a lipid peroxidation product derived from oxidized ω-6 polyunsaturated fatty acids such as arachidonic acid and linoleic acid. It actively modifies histidine and lysine residues on proteins and causes protein cross-linking .

Methods of Application or Experimental Procedures

The study investigated the effects of 4-ONE on proteins and its role in lipid peroxidation .

Results or Outcomes

The study found that 4-ONE exhibits various biological activities such as cytotoxicity, growth inhibiting activity, genotoxicity, and chemotactic activity and has been widely used as a marker of lipid peroxidation .

Safety And Hazards

  • As with any aldehyde, it may pose risks related to toxicity and reactivity. Researchers handling 4-ONE should take appropriate safety precautions .

properties

IUPAC Name

(E)-4-oxonon-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPPVOUBHWNCAW-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032845
Record name 4-Oxo-2-nonenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-2-nonenal

CAS RN

103560-62-9
Record name 4-Oxo-2-(E)-nonenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103560-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-2-nonenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103560629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-2-nonenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,060
Citations
SH Lee, IA Blair - Chemical research in toxicology, 2000 - ACS Publications
… DNA bases were treated with synthetic 4-oxo-2-nonenal ( 14, 16)… This led us to speculate that 4-oxo- 2-nonenal was the major … We now report definitive evidence that 4-oxo-2-nonenal is …
Number of citations: 299 0-pubs-acs-org.brum.beds.ac.uk
A Mohan, A Roy, K Duggirala, L Klein - LWT, 2022 - Elsevier
… 2005a At low micromolar quantities, 4-oxo-2-nonenal (ONE) … 2005b 4-oxo-2-nonenal (ONE) was found to be both more … products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal. …
JA Doorn, DR Petersen - Chemical research in toxicology, 2002 - ACS Publications
… Figure 1 The α,β-unsaturated aldehydes (A) 4-hydroxy-2-nonenal and (B) 4-oxo-2-nonenal. The geometry about the double bond is assumed to be trans for both molecules ( 1, 2). …
Number of citations: 369 0-pubs-acs-org.brum.beds.ac.uk
D Rindgen, M Nakajima, S Wehrli, K Xu… - Chemical research in …, 1999 - ACS Publications
… On the basis of considerations of the CID spectra, we hypothesized that the novel decomposition product was 4-oxo-2-nonenal. The intermediate formation of 4-oxo-2-nonenal was …
Number of citations: 175 0-pubs-acs-org.brum.beds.ac.uk
D Lin, H Lee, Q Liu, G Perry, MA Smith… - Chemical research in …, 2005 - ACS Publications
… 4-Hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (ONE) have been shown here to be toxic to human neuroblastoma cells in culture at low micromolar concentrations. ONE is 4−5 times …
Number of citations: 186 0-pubs-acs-org.brum.beds.ac.uk
SH Lee, D Rindgen, RH Bible, E Hajdu… - Chemical research in …, 2000 - ACS Publications
… This raised the possibility that 4-oxo-2-nonenal could also covalently modify dAdo to … the interaction between 4-oxo-2-nonenal and dAdo. We also show that 4-oxo-2-nonenal can modify …
Number of citations: 118 0-pubs-acs-org.brum.beds.ac.uk
MJ Picklo, A Azenkeng, MR Hoffmann - Free Radical Biology and Medicine, 2011 - Elsevier
… Trans-4-oxo-2-nonenal (4-ONE) has a higher toxicity in some systems than the more commonly studied trans-4-hydroxy-2-nonenal (HNE). In this work, we performed a structure–…
M Pollack, T Oe, SH Lee, MV Silva Elipe… - Chemical research in …, 2003 - ACS Publications
… We recently identified 4-oxo-2-nonenal as a novel product of lipid peroxidation ( 6). In … additions to 4-oxo-2-nonenal. In this study, analysis of the reaction between 4-oxo-2-nonenal and …
Number of citations: 96 0-pubs-acs-org.brum.beds.ac.uk
WH Zhang, J Liu, G Xu, Q Yuan… - Chemical research in …, 2003 - ACS Publications
trans-4-Oxo-2-nonenal (ONE) has recently been demonstrated to be a direct product of lipid peroxidation. In earlier studies to elucidate the structure of the trans-4-hydroxy-2-nonenal (…
Number of citations: 142 0-pubs-acs-org.brum.beds.ac.uk
T Näsström, T Fagerqvist, M Barbu, M Karlsson… - Free Radical Biology …, 2011 - Elsevier
… Lipid peroxidation products such as 4-oxo-2-nonenal (ONE) and 4-hydroxy-2-nonenal (HNE) can covalently modify and structurally alter proteins. Herein, we have characterized ONE- …

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